8-Chloro-5,6,7,8-tetrahydroquinoline
Overview
Description
8-Chloro-5,6,7,8-tetrahydroquinoline hydrochloride is a chemical compound with the CAS Number: 114432-00-7 . It has a molecular weight of 204.1 .
Synthesis Analysis
The synthesis of 5,6,7,8-tetrahydroquinoline derivatives involves the reaction of the 8-lithio- and 8-magnesio-derivatives of 5,6,7,8-tetrahydroquinolines with carbon dioxide followed by esterification .Molecular Structure Analysis
The IUPAC name of this compound is this compound hydrochloride . The Inchi Code is 1S/C9H10ClN.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h2,4,6,8H,1,3,5H2;1H .Chemical Reactions Analysis
8-Acetyl-5,6,7,8-tetrahydroquinoline is used as a ligand for CuI mediated room temperature C-N coupling reactions .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The density of a related compound, 8-Acetyl-5,6,7,8-tetrahydroquinoline, is 1.107 g/mL at 25 °C .Scientific Research Applications
Enantioselective Synthesis
The compound has been utilized in the synthesis of enantiomerically pure derivatives. For instance, 8-Substituted 5,6,7,8-tetrahydroquinolines have been prepared using lipase-catalyzed kinetic acetylation. This method achieves excellent yields and can lead to products with enantiomeric purity, essential in pharmaceuticals and fine chemicals production (Uenishi & Hamada, 2002).
Structural Analysis
8-Chloro-5,6,7,8-tetrahydroquinoline and its derivatives have been analyzed using X-ray crystallography. This method provides insights into the molecular structure and properties, assisting in the development of new materials and drugs (Albov, Rybakov, Babaev, & Aslanov, 2004).
Chemical Synthesis and Reactions
The compound is a key intermediate in synthesizing various chemical entities. Studies have detailed the preparation and reactions of substituted tetrahydroquinoline carboxylic esters, highlighting its versatility in organic synthesis (Crossley, Curran, & Hill, 1976).
Application in Medicinal Chemistry
This compound derivatives have found significant use in medicinal chemistry, particularly in synthesizing compounds with potential therapeutic applications. For instance, studies have demonstrated the synthesis of trifluoromethyl-containing tetrahydroquinolines, valuable in medicinal chemistry due to their stability and therapeutic properties (Johnson, O'mahony, Edwards, & Duncton, 2013).
Exploration of Chemical Properties
Research has also focused on the exploration of various chemical properties of tetrahydroquinoline derivatives. For example, the study of tetrahydroquinoline-8-thiocarboxamides synthesis provides valuable insights into the chemical behavior of these compounds (Curran & Shepherd, 1976).
Safety and Hazards
Mechanism of Action
Target of Action
8-Chloro-5,6,7,8-tetrahydroquinoline is a derivative of quinoline . Quinoline and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways, leading to a broad range of biological activities . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of this compound.
Result of Action
Given the broad range of biological activities exhibited by quinoline derivatives , it can be inferred that the compound may have significant effects at the molecular and cellular levels.
Properties
IUPAC Name |
8-chloro-5,6,7,8-tetrahydroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGWYJGOBNJZRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80547408 | |
Record name | 8-Chloro-5,6,7,8-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80547408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106057-23-2 | |
Record name | 8-Chloro-5,6,7,8-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80547408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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